Product packaging for Crotonic Acid(Cat. No.:CAS No. 107-93-7)

Crotonic Acid

Cat. No.: B150538
CAS No.: 107-93-7
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Description

Historical Perspectives on Crotonic Acid Discovery and Initial Characterization

The name "this compound" originated from croton oil, which is derived from the seeds of Croton tiglium. chemcess.com Initially, this compound was incorrectly believed to be a product of the saponification of this oil. chemcess.comwikipedia.org this compound has been found in crude wood distillate and is also produced as a metabolite during fatty acid degradation. chemcess.com It has been isolated from Daucus carota (carrot). nih.govebi.ac.uk Early characterization efforts focused on determining its chemical formula and some basic physical properties. chemcess.com Historical synthesis methods included the dehydration of 2-hydroxybutanoic acid, the photochemical oxidation or oxidative irradiation of crotonaldehyde (B89634), and the isomerization of vinylacetic acid with sulfuric acid. chemcess.com A historical industrial process by Hoechst involved the oxidation of crotonaldehyde using a manganese salt catalyst. chemcess.com

Isomeric Forms of this compound: (E)-Crotonic Acid and (Z)-Isothis compound

This compound exists in two isomeric forms: the trans isomer, commonly referred to as this compound, and the cis isomer, known as isothis compound or quartenylic acid. chemcess.comwikipedia.orgwikipedia.org These isomers have the same molecular formula (C₄H₆O₂) but differ in the spatial arrangement of substituents around the double bond. nih.govnih.govcharchem.org

Nomenclature and Stereochemical Considerations

The nomenclature of these isomers is based on the configuration of the groups attached to the double bond. The trans isomer, (E)-but-2-enoic acid, has the methyl group (CH₃) and the carboxyl group (COOH) on opposite sides of the double bond. wikipedia.orgnih.govfishersci.no The cis isomer, (Z)-but-2-enoic acid, has these groups on the same side of the double bond and is formally named (Z)-2-butenoic acid. wikipedia.orgnih.govcharchem.org The (E)/(Z) nomenclature is a more formal system used to specify the stereochemistry of double bonds, particularly when there are more than two different substituents. mpbou.edu.inbdu.ac.in In the case of 2-butenoic acid, the (E) designation corresponds to the trans configuration, and the (Z) designation corresponds to the cis configuration. ebi.ac.ukcharchem.orgfishersci.no

Thermodynamic Stability and Interconversion Dynamics of Isomers

The trans isomer, this compound, is generally considered thermodynamically more stable than the cis isomer, isothis compound. researchgate.net This is a common phenomenon in geometric isomers, where the trans configuration often minimizes steric hindrance between substituents. The interconversion between this compound and isothis compound can occur under various conditions, including heating or exposure to acids, bases, or UV radiation. chemcess.com For instance, isothis compound isomerizes to this compound when heated, reaching an equilibrium mixture at temperatures between 140–180 °C. chemcess.com This equilibrium mixture also contains 3-butenoic acid as a byproduct, with the ratio of isothis compound to this compound being approximately 0.17:1. chemcess.com Research has shown that the thermal interconversion of these isomers can involve the intermediacy of but-3-enoic acid. rsc.org The interconversion is significantly more rapid for the free acids compared to their ethyl esters. rsc.org

The distinct physical properties of the isomers reflect their structural differences and varying thermodynamic stabilities.

Property(E)-Crotonic Acid (trans)(Z)-Isothis compound (cis)Source
Molecular Weight86.09 g/mol 86.09 g/mol chemcess.comwikipedia.org
Physical StateWhite crystalline solidOily, colorless liquid chemcess.comwikipedia.org
Melting Point70-73 °C12.5-15 °C wikipedia.orgwikipedia.orglobachemie.com
Boiling Point185-189 °C168-171.9 °C wikipedia.orgwikipedia.orglobachemie.com
Density (20°C)1.018 g/cm³ (at 15°C)1.0267 g/cm³ chemcess.comnih.govdrugfuture.com
Solubility in WaterSlightly soluble (9.4 g/L at 25 °C)Miscible (1000 mg/mL at 20 °C) chemcess.comnih.govnih.govhmdb.ca
OdorPungent, suffocatingResembling brown sugar chemcess.comwikipedia.org

Research findings indicate that the trans isomer (this compound) is favored in equilibrium mixtures due to its higher stability. researchgate.net Studies on the thermal behavior of these acids have provided detailed data on their interconversion and decomposition pathways. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2<br>C4H6O2<br>CH3-CH=CH-COOH B150538 Crotonic Acid CAS No. 107-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
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InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Canonical SMILES

CC=CC(=O)O
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Isomeric SMILES

C/C=C/C(=O)O
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Molecular Formula

C4H6O2, Array
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DSSTOX Substance ID

DTXSID30880973
Record name (E)-Crotonic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour
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Boiling Point

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C
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Flash Point

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c.
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Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol)
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Density

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02
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Vapor Density

2.97 (air= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24
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Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID

CAS No.

3724-65-0, 107-93-7
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Melting Point

72 °C
Record name Butenoic Acid
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Record name CROTONIC ACID
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Record name But-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010720
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Record name CROTONIC ACID
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Advanced Synthesis Methodologies for Crotonic Acid

Bio-based and Sustainable Production Routes for Crotonic Acid

Microbial Fermentation and Metabolic Engineering Approaches Microbial fermentation, coupled with metabolic engineering, has emerged as a promising strategy for the sustainable production of this compound. This approach involves engineering microorganisms to channel metabolic flux towards the synthesis of this compound.chemicalbook.comresearchgate.netresearchgate.netsci-hub.seThe reverse β-oxidation pathway is a key metabolic route that has been explored for this compound production in engineered microbes.researchgate.netsci-hub.se

Production via Engineered Yarrowia lipolytica The non-conventional oleaginous yeast Yarrowia lipolytica has been engineered as a host for the biosynthesis of this compound.chemicalbook.comresearchgate.netsigmaaldrich.comresearchgate.netnih.govnih.govBy introducing genes from other organisms, Y. lipolytica can be directed to produce this compound via pathways such as the butanol-forming route.researchgate.netsigmaaldrich.comresearchgate.netnih.gov

Initial engineering efforts in Y. lipolytica involved the heterologous expression of genes encoding key enzymes from the butanol-forming pathway of Clostridium beijerinckii, specifically crotonase and 3-hydroxybutyryl-CoA dehydrogenase, along with a thioesterase gene from Bacteroides thetaiotaomicron. chemicalbook.comresearchgate.netsigmaaldrich.comresearchgate.netnih.gov This engineered strain, designated LZJ001, demonstrated the ability to accumulate this compound. chemicalbook.comresearchgate.netsigmaaldrich.comresearchgate.netnih.gov

Research findings on this compound production in engineered Yarrowia lipolytica (Strain LZJ001):

Engineered StrainHeterologously Expressed GenesThis compound Titer (mg/L)
LZJ001Crotonase (C. beijerinckii), 3-Hydroxybutyryl-CoA Dehydrogenase (C. beijerinckii), Thioesterase (B. thetaiotaomicron)62.3 ± 4.2
Exploration of Thioesterase and Acetyl-CoA Acetyltransferase Overexpression Further metabolic engineering strategies in Yarrowia lipolytica have involved the overexpression of additional enzymes to enhance this compound production. Overexpression of acetyl-CoA acetyltransferase from Saccharomyces cerevisiae in the engineered Y. lipolytica strain (resulting in strain LZJ002) led to an increase in this compound production.chemicalbook.comresearchgate.netsigmaaldrich.comresearchgate.netnih.govAcetyl-CoA acetyltransferase is involved in the initial step of condensing two acetyl-CoA molecules to form acetoacetyl-CoA, a precursor to crotonyl-CoA.google.comoup.com

Thioesterases play a critical role in releasing the free carboxylic acid from its CoA-thioester. oup.comnih.govresearchgate.net In the context of this compound production, a thioesterase can hydrolyze crotonyl-CoA to yield this compound. google.comnih.govresearchgate.net The heterologous expression of a thioesterase from Bacteroides thetaiotaomicron has been shown to be effective in this conversion. chemicalbook.comresearchgate.netsigmaaldrich.comresearchgate.netnih.govresearchgate.net

Overexpression of acetyl-CoA acetyltransferase and additional pyruvate (B1213749) dehydrogenase from Escherichia coli in Y. lipolytica (strain LZJ004) further improved this compound titers. chemicalbook.comresearchgate.netsigmaaldrich.comresearchgate.netnih.gov Pyruvate dehydrogenase can enhance the supply of acetyl-CoA, a key precursor. researchgate.netsci-hub.se

Research findings on the impact of overexpression of thioesterase and acetyl-CoA acetyltransferase in engineered Yarrowia lipolytica:

Engineered StrainAdditional Overexpressed GenesThis compound Titer (mg/L)Fold Increase over LZJ001
LZJ001None (baseline expression of initial genes)62.3 ± 4.21.0
LZJ002Acetyl-CoA Acetyltransferase (S. cerevisiae)123.5 ± 6.8~2.0
LZJ004Acetyl-CoA Acetyltransferase (S. cerevisiae), Pyruvate Dehydrogenase (E. coli)220.0 ± 8.2~3.5
Production from Polyhydroxyalkanoates (PHAs) Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as intracellular storage compounds from renewable resources.acs.orggoogle.comoup.comnih.govsigmaaldrich.comutwente.nlPHAs, particularly poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), can serve as bio-based feedstocks for the production of this compound through depolymerization processes.acs.orgchemicalbook.comgoogle.comoup.comnih.govsigmaaldrich.comutwente.nlgoogle.comwipo.intupm.edu.myunibo.itrsc.orgupm.edu.myacs.org

This route involves the biological production of the polymer followed by its chemical conversion to this compound. acs.orgtopsectorenergie.nlgoogle.comwipo.intupm.edu.myupm.edu.my Utilizing mixed microbial cultures and waste streams for PHA production can contribute to the sustainability and cost-effectiveness of this approach. acs.orgtopsectorenergie.nlutwente.nl

Pyrolysis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Pyrolysis, the thermal degradation of materials in the absence of oxygen, is a key method for converting PHBV into this compound.acs.orggoogle.comoup.comutwente.nlacs.orgconicet.gov.arDuring the pyrolysis of PHBV, the polymer chains undergo scission, yielding valuable products including this compound and trans-2-pentenoic acid, depending on the monomer composition of the copolymer.acs.orgutwente.nlacs.orgconicet.gov.arthis compound is primarily derived from the 3-hydroxybutyrate (B1226725) units within the PHBV structure.acs.orgutwente.nlconicet.gov.ar

Studies have investigated the optimal conditions for PHBV pyrolysis to maximize this compound yield. Factors such as temperature, time, and the presence of catalysts or carrier gases can influence the product distribution and yield. acs.orgnih.govutwente.nlgoogle.comwipo.intrsc.orgupm.edu.myacs.org For instance, pyrolysis of PHBV-enriched biomass at 240 °C for 1 hour under a nitrogen flow rate of 0.15 L/min resulted in high yields of this compound. acs.orgutwente.nlacs.org Lower temperatures and the use of catalysts like CaO and Mg(OH)2 have also been explored for selective depolymerization. nih.gov A thermolytic distillation process applied to PHB and PHB-enriched bacteria at conditions like 170 °C and 150 mbar has shown high recovery rates for this compound. unibo.it Catalyst-free pyrolysis in inert nonpolar solvents has also been developed, achieving high yields and purity of this compound. rsc.org

Research findings on this compound yields from PHBV pyrolysis:

FeedstockProcess ConditionsThis compound Yield (%)Notes
PHBV-enriched biomass (MMCs)240 °C, 1 h, 0.15 L/min N₂ flow80 ± 2Direct pyrolysis acs.orgutwente.nlacs.org
PHB/PHB-enriched biomass310 °C~63Compared to petroleum route acs.orgutwente.nl
PHB-enriched biomass (30 wt% PHB)Thermolysis92 (purity)Purity achieved acs.org
Extracted PHBV220 °C, 90 min, vapor fractionation by distillation81Yield from combined process utwente.nlacs.org
Pure PHB170 °C, 150 mbar (thermolytic distillation)92 (recovery)Recovery percentage unibo.it
PHB-enriched bacteria (60% PHB)170 °C, 150 mbar (thermolytic distillation)78 (recovery)Recovery percentage unibo.it
PHB-enriched bacteria (30% PHB)170 °C, 150 mbar (thermolytic distillation)58 (recovery)Recovery percentage unibo.it
Dry bacterial cells (PHB)Pyrolysis20-25 (of PHB in cells)Yield from direct pyrolysis cdnsciencepub.com
Purified PHBPyrolysis60-65Yield from purified polymer cdnsciencepub.com
Dry PHB biomass290 °C, with Mg(OH)₂ (5 wt%)89 (trans-crotonic acid)Selectivity shown google.com
PHB210 °C, 5 h, cyclohexane (B81311) (catalyst-free pyrolysis)89 (wt%)Yield and 91% purity rsc.org
Valorization of Waste Streams (e.g., Sewage Sludge) as Feedstock

The utilization of waste streams, such as sewage sludge, as a feedstock for chemical production presents a promising avenue within the framework of a circular economy. Sewage sludge contains significant organic matter that can be potentially converted into valuable bio-based chemicals like this compound. unibo.it

One approach involves a transdisciplinary strategy integrating thermochemical and biological transformations to valorize the carbon content of anaerobically digested sewage sludge. This process can lead to the production of biopolymers, such as polyhydroxyalkanoates (PHA), which can then be further processed to yield this compound. acs.orgacs.org A thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (B1163853) (PHB), a type of PHA, for the selective production of this compound. unibo.itrsc.org Studies have shown that applying specific conditions, such as heating at 170 °C under 150 mbar pressure, to pure PHB and PHB-enriched bacteria can result in significant recovery of this compound. unibo.itrsc.org For instance, applying these conditions to pure PHB, PHB-enriched bacteria with 60% PHB, and those with 30% PHB resulted in this compound recoveries of 92%, 78%, and 58%, respectively. unibo.itrsc.org

The CROSS-LIFE project is an example of a LIFE project focused on demonstrating the industrial-scale biosynthesis of PHA from wastewater treatment sludge, followed by its depolymerization into this compound. unibo.itgruppohera.it This initiative aims to convert the carbon atoms in wastewater treatment sludge into bio-based this compound, simultaneously reducing the volume of sludge requiring disposal. unibo.it The project anticipates producing 1.5 tons per year of bio-based this compound with a significantly lower carbon footprint compared to fossil-based production. unibo.it

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods offer environmentally friendly routes for chemical synthesis, often operating under mild conditions. The production of this compound or its intermediates can involve enzymatic transformations and engineered metabolic pathways.

Aspartase-catalyzed Conversion of this compound

Aspartase (EC 4.3.1.1), an enzyme that naturally catalyzes the reversible amination of fumarate (B1241708) to L-aspartate, has shown potential for catalyzing the hydroamination of non-natural substrates, including this compound, to produce β-amino acids. mdpi.comacs.orgresearchgate.netlookchem.com Engineered aspartase variants have been developed to specifically catalyze the conversion of this compound to (R)-3-aminobutyric acid. mdpi.comresearchgate.netresearchgate.net

Research has focused on redesigning the substrate-binding pocket of aspartase to accommodate this compound. researchgate.netlookchem.com Through enzyme engineering strategies, such as rational design and site-directed mutagenesis, the catalytic activity of aspartase towards this compound has been enhanced. mdpi.comresearchgate.netresearchgate.net For example, an engineered aspartase mutant (T187L/N142R/N326L) has demonstrated a high enzyme activity of 1516 U/mg for the conversion of this compound. mdpi.comresearchgate.netresearchgate.net Biotransformation processes using recombinant E. coli expressing engineered aspartase mutants have achieved high yields of (R)-3-aminobutyric acid from this compound. mdpi.comresearchgate.net Studies have reported achieving (R)-3-aminobutyric acid yields of up to 287.6 g/L with 96% productivity within 24 hours in a biocatalytic system using permeabilized cells and a high concentration of this compound (250 g/L). mdpi.comresearchgate.net

Metabolic Pathways involving Crotonyl-CoA as an Intermediate

Crotonyl-CoA is a key intermediate in various metabolic pathways, including the fermentation of butyric acid and the catabolism of lysine (B10760008) and tryptophan. medchemexpress.comwikipedia.orgresearchgate.netbabraham.ac.uk It is also involved in the metabolism of fatty acids. medchemexpress.comwikipedia.org

In some microorganisms, crotonyl-CoA is naturally produced and can be further converted into this compound. sci-hub.se Metabolic engineering strategies have been applied to chassis microorganisms like E. coli and Y. lipolytica to produce this compound, primarily utilizing the reverse β-oxidation pathway where crotonyl-CoA is an intermediate. sci-hub.seresearchgate.net This pathway involves enzymes such as thiolase, β-ketothiolase, and enzymes for enhancing precursor supply like acetyl-CoA. sci-hub.seresearchgate.net

Crotonyl-CoA carboxylase/reductase is a key enzyme in the ethylmalonyl-CoA pathway, which functions in acetyl-CoA assimilation in some organisms and involves the conversion of crotonyl-CoA. pnas.org Another enzyme, crotonate CoA-transferase, can catalyze the conversion of crotonyl-CoA directly to this compound. google.comgoogle.com Engineered host cells with elevated expression or activity of enzymes like 4-hydroxybutyryl-CoA dehydratase and crotonate CoA-transferase have been explored for this compound production using starting materials such as 2-ketoacids or glutamate. google.comgoogle.com

Enzyme Engineering for Enhanced this compound Production

Enzyme engineering plays a crucial role in enhancing the efficiency and specificity of biocatalytic processes for this compound synthesis or conversion. mdpi.comresearchgate.netlookchem.comresearchgate.netsci-hub.seresearchgate.net

For the aspartase-catalyzed conversion of this compound to (R)-3-aminobutyric acid, enzyme engineering techniques, including rational design and directed evolution, have been employed to modify the enzyme's active site and improve its activity towards this compound. mdpi.comresearchgate.netlookchem.comresearchgate.net This has involved targeting specific residues within the substrate-binding pocket to facilitate the binding and conversion of this compound. mdpi.comresearchgate.netlookchem.com The successful engineering of aspartase has led to mutants with significantly enhanced catalytic activity towards this compound, enabling efficient biotransformation processes. mdpi.comresearchgate.netresearchgate.net

In the context of metabolic engineering for this compound production via pathways involving crotonyl-CoA, enzyme engineering focuses on improving the catalytic efficiency of key enzymes in the pathway, balancing metabolic fluxes, and enhancing substrate utilization. sci-hub.seresearchgate.net Strategies include screening for efficient thiolases and overexpressing enzymes involved in precursor supply like pyruvate dehydrogenase and acetyl-CoA acetyltransferase to increase the availability of intermediates leading to crotonyl-CoA. researchgate.net

Chemo-Catalytic and Industrial Synthesis of this compound

The traditional industrial production of this compound primarily relies on chemo-catalytic methods, specifically the oxidation of crotonaldehyde (B89634). acs.orgmdpi.comchemcess.comwikipedia.org

Oxidation of Crotonaldehyde

The main industrial method for producing this compound involves the oxidation of crotonaldehyde (CH₃CH=CHCHO). acs.orgmdpi.comchemcess.comwikipedia.org This process typically utilizes air or oxygen as the oxidizing agent. chemicalbook.comchegg.comacs.org

The oxidation of crotonaldehyde proceeds through a two-step reaction sequence. unibo.itchemcess.comchegg.com First, crotonaldehyde is oxidized to form peroxothis compound as an intermediate. chemcess.comchegg.com Subsequently, this peroxothis compound reacts with another molecule of crotonaldehyde to yield this compound. unibo.itchemcess.comchegg.com

Metal salts, such as those of manganese, cobalt, copper, or thallium, are commonly used as catalysts in this oxidation process to prevent the undesirable accumulation of peroxides. chemcess.com Historically, a process developed by Hoechst utilized a manganese salt catalyst for crotonaldehyde oxidation at temperatures between 20 and 30 °C. chemcess.com

The reaction is typically carried out at moderate temperatures (20–45 °C) and pressures (100–500 kPa). chemcess.com The reaction mixture obtained from this oxidation contains primarily trans-crotonic acid, along with smaller amounts of cis-crotonic acid and byproducts such as formic acid, acetic acid, water, and carbon dioxide. chemicalbook.comchemcess.com

Purification of the crude product typically involves fractional distillation and crystallization to obtain high-purity trans-crotonic acid. chemicalbook.comchemcess.com Unreacted crotonaldehyde is often recovered by vacuum distillation and recycled back into the process. chemcess.com

While the batch oxidation of crotonaldehyde with oxygen is a common industrial method, it can suffer from limitations such as poor selectivity, low yields, and safety concerns. acs.org Research into continuous-flow processes for the oxidation of crotonaldehyde with air has shown promise in addressing these limitations, demonstrating higher yields and shorter residence times. acs.org A continuous flow protocol has been reported to provide this compound with over 91% yield and 99.5% purity. acs.org

Data Table: this compound Recovery from PHB Depolymerization unibo.itrsc.org

FeedstockTemperature (°C)Pressure (mbar)This compound Recovery (%)
Pure PHB17015092
PHB-enriched bacteria (60% PHB)17015078
PHB-enriched bacteria (30% PHB)17015058

Data Table: (R)-3-Aminobutyric Acid Production via Engineered Aspartase mdpi.comresearchgate.net

Biocatalyst SystemThis compound Concentration (g/L)Cell Concentration (g/L)Reaction Time (h)(R)-3-Aminobutyric Acid Yield (g/L)Productivity (%)
Permeabilized cells2024813.9258
Permeabilized cells250824287.696
Permeabilized cells (7L fermenter)--2428495
Reaction Conditions and Catalyst Systems

The oxidation of crotonaldehyde usually takes place at moderate temperatures and pressures. Typical conditions range from 20 to 45 °C and 100 to 500 kPa chemcess.com. Metal salts, such as those of manganese, cobalt, copper, or thallium, are commonly employed as catalysts to facilitate the reaction and prevent the accumulation of undesirable peroxides chemcess.com. The reaction proceeds through a peroxothis compound intermediate, which then reacts with another molecule of crotonaldehyde to yield this compound chemcess.com.

A historical process by Hoechst utilized a manganese salt catalyst at 20-30 °C, resulting in a reaction mixture containing approximately 20-30% this compound, along with minor amounts of formic acid, acetic acid, water, and isothis compound chemcess.com.

Continuous Flow Synthesis Optimizations

Recent research has explored continuous flow processes for the oxidation of crotonaldehyde to this compound as an alternative to traditional batch reactors acs.org. This approach offers potential advantages such as higher yields and shorter residence times acs.org. A continuous flow protocol using air has been reported to achieve over 91% yield and 99.5% purity of this compound, demonstrating the potential for efficient and low-cost industrial production acs.org.

Knoevenagel Condensation of Acetaldehyde (B116499) with Malonic Acid

This compound can also be synthesized via the Knoevenagel condensation of acetaldehyde with malonic acid chemcess.comguidechem.comwikipedia.org. This reaction is typically carried out in the presence of a basic catalyst, such as pyridine (B92270) guidechem.comwikipedia.org. The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (acetaldehyde), followed by dehydration wikipedia.org. When malonic acid is used, the condensation is often accompanied by decarboxylation, particularly in modifications like the Doebner modification which uses pyridine as a solvent wikipedia.orgorganic-chemistry.org.

Alkaline Hydrolysis of Allyl Cyanide and Double Bond Rearrangement

Another method for synthesizing this compound involves the alkaline hydrolysis of allyl cyanide, followed by intramolecular rearrangement of the double bond guidechem.comwikipedia.org. This process was explored in early attempts to synthesize this compound rkmvccrahara.org. The alkaline hydrolysis of allyl cyanide (but-3-enenitrile) leads to the formation of an intermediate that undergoes isomerization to yield this compound guidechem.comwikipedia.org.

Dehydration of 3-Hydroxybutyric Acid

This compound is also formed during the distillation of 3-hydroxybutyric acid guidechem.comwikipedia.org. This dehydration reaction involves the removal of a water molecule from 3-hydroxybutyric acid to form the unsaturated this compound guidechem.comwikipedia.org. This method has been noted as a way this compound is formed, suggesting it can be a synthesis route guidechem.comwikipedia.org.

Oxycarbonylation of Propene

The oxycarbonylation of propene using transition metal complex catalysts is another reported method for the synthesis of this compound chemcess.comresearchgate.netutwente.nl. This reaction involves the reaction of propene with carbon monoxide and an oxidant in the presence of a catalyst system chemcess.comresearchgate.netutwente.nl. This method represents a route from a petrochemical feedstock (propene) to this compound researchgate.net.

Reaction Mechanisms and Pathways of Crotonic Acid

Hydrogenation and Reduction Reactions

Crotonic acid can be converted to butyric acid through hydrogenation or reduction using agents such as zinc and sulfuric acid wikipedia.org. Catalytic hydrogenation is a common method to convert the carbon-carbon double bond in this compound to a single bond, yielding butanoic acid (butyric acid) chemcess.comrsc.org. Both crotonic and isocrotonic acids can be reduced to either crotyl alcohol or butyric acid chemcess.com. Palladium and platinum-based catalysts on carbon supports have been used to enhance the hydrogenation activity of this compound heraeus-precious-metals.com. Plasma-induced reactions with an argon-hydrogen plasma jet have also been shown to hydrogenate this compound to butanoic acid rjpbcs.com.

Addition Reactions Across the Double Bond

The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes this compound susceptible to addition reactions uomosul.edu.iqchemcess.com. These reactions typically yield 2-substituted or 2,3-disubstituted butyric acids chemcess.com.

Halogenation and Hydrogen Halide Addition

This compound reacts with halogens like chlorine or bromine to form 2,3-dihalobutyric acids wikipedia.org. The addition of hydrogen halides, such as hydrogen bromide, to this compound leads to the formation of 3-halobutyric acids wikipedia.org. The addition of chlorine to this compound in water saturated with sodium chloride appears to proceed via a two-stage mechanism involving electrophilic attack by the halogen molecule, forming a carbonium ion that can react with nucleophiles present, such as chloride ions, hydroxyl ions, and water molecules, yielding a mixture of 2,3-dichlorobutyric acid and 2-chloro-3-hydroxybutyric acid royalholloway.ac.uk. The addition of bromine to this compound in aqueous solution can yield 2-bromo-3-hydroxybutyric acid, although substantial yields of the dibromide can also accompany this reaction uni.edu.

Hydroxylation (e.g., with Alkaline Potassium Permanganate (B83412), Osmium Tetroxide)

Hydroxylation of the double bond in this compound results in the formation of dihydroxybutyric acids acs.org. The reaction with alkaline potassium permanganate solution affords 2,3-dihydroxybutyric acid wikipedia.org. Similarly, the reaction of this compound with osmium tetroxide (OsO₄) produces 2,3-dihydroxybutanoic acid chemcess.com. Both alkaline potassium permanganate and osmium tetroxide are known to perform syn dihydroxylation of alkenes, proceeding through a cyclic intermediate chemistrysteps.com. While alkaline KMnO₄ can also cause further oxidative cleavage of the diol, OsO₄ is generally more selective for cis-diol formation chemistrysteps.com. Potassium manganate (B1198562) can also act as a hydroxylating reagent, and the reaction is catalyzed by manganese dioxide sciencemadness.org.

Reaction with Hypochlorous Acid

This compound reacts with hypochlorous acid to produce 2-chloro-3-hydroxybutyric acid wikipedia.orgacs.org. This reaction has been studied to understand the orientating influence of the carboxyl group on the addition royalholloway.ac.uk. The reaction with hypochlorous acid has been investigated kinetically, and the velocity of the reaction depends on the concentrations of hypochlorous acid and this compound hku.hk.

Ammonia (B1221849) Addition

Under suitable reaction conditions, the addition of ammonia to this compound yields β-aminobutyric acid chemcess.com. This compound can react with ammonia at the alpha position in the presence of mercury(II) acetate (B1210297) to provide DL-threonine wikipedia.orgorgsyn.org. Enzymatic methods using ammonia lyases have also been explored for the amination of α,β-unsaturated carboxylic acids like this compound, yielding β-amino acids researchgate.netbioline.org.br.

Oxidation Reactions

This compound can undergo oxidation reactions. It can be oxidized to the corresponding peracid chemcess.com. Various methods for the oxidation of this compound have been reported, including using hypochlorous acid and perbenzoic acid acs.orgresearchgate.net. Oxidation with chromium complexes has also been investigated researchgate.net. The oxidation of this compound catalyzed by Pd(II) and Os(VIII) in the presence of chloramine-T has been shown to produce acetaldehyde (B116499) and glyoxylic acid researchgate.net. Similarly, the oxidation of this compound by an alkaline solution of potassium iodate (B108269) promoted by Os(VIII) yields acetic acid and glyoxylic acid as the main products niscpr.res.in.

Formation of Peroxothis compound

Peroxothis compound is an intermediate in certain oxidation reactions involving this compound or its precursors. For instance, in the industrial production of this compound via the oxidation of crotonaldehyde (B89634), peroxothis compound forms as an intermediate. This intermediate then reacts with another molecule of crotonaldehyde to yield this compound. chemcess.com The epoxidation of this compound by aqueous hydrogen peroxide, catalyzed by sodium orthovanadate, has also been investigated, showing first-order kinetics with respect to this compound and the catalyst, and zero-order kinetics with respect to hydrogen peroxide concentration. orientjchem.org

Oxidation by Hexacyanoferrate(III)

The oxidation of trans-crotonic acid by hexacyanoferrate(III) in perchloric acid has been studied to understand its kinetics and mechanism. This reaction involves the direct attack of the protonated species of hexacyanoferrate(III) at the double bond via electron transfer, leading to the formation of a cationic intermediate. niscpr.res.in This intermediate subsequently reacts with water to produce a hydroxylic compound, which is rapidly oxidized by hexacyanoferrate(III) in successive steps, ultimately yielding stable products. niscpr.res.in Acetaldehyde and glyoxylic acid have been identified as products of this compound oxidation under these conditions. niscpr.res.in The reaction rate is dependent on the concentrations of the substrate, oxidant, and perchloric acid. unishivaji.ac.in

Esterification and Anhydride (B1165640) Formation

This compound can undergo esterification through conventional methods, although the presence of the conjugated double bond may result in slower reaction rates compared to saturated carboxylic acids like butyric acid. chemcess.com Esterification of this compound using sulfuric acid as a catalyst yields the corresponding crotonate esters. wikipedia.org

Crotonic anhydride can be synthesized through two primary routes: the reaction of crotonyl chloride with sodium crotonate, or by treating this compound with acetic anhydride. chemcess.com Heating this compound with acetic anhydride specifically converts it to the acid anhydride. wikipedia.org

Isomerization and Oligomerization Phenomena

This compound exhibits various isomerization and oligomerization behaviors influenced by heat, UV radiation, and other conditions. chemcess.com

Thermal Isomerization to Isothis compound

Thermal treatment of this compound can lead to isomerization, primarily to its cis isomer, isothis compound. chemcess.com Isothis compound itself isomerizes to this compound, reaching an equilibrium at temperatures between 140–180 °C. chemcess.com At its boiling point of 171.9 °C, isothis compound converts into this compound. wikipedia.org This thermal isomerization can also produce 3-butenoic acid as a byproduct, with the final mixture containing a specific ratio of isothis compound to this compound. chemcess.com Heating trans-crotonic acid at around 150°C for several days can also lead to the formation of a dimer, alongside unconverted trans isomer and some cis-crotonic acid. cdnsciencepub.com

UV-Induced Isomerization and Conformational Analysis

UV irradiation can induce isomerization in this compound, including both cis-trans isomerization about the C=C double bond and conformational changes (rotamerization) around the C-C single bond adjacent to the carboxylic group. psu.edu Studies using matrix-isolated IR spectroscopy and ab initio calculations have shown that in cryogenic matrices, (E)-crotonic acid exists as a mixture of conformers differing in the orientation of the C=C-C=O axis (s-cis and s-trans forms). psu.edu UV irradiation in the 240-250 nm range can lead to the conversion of (E)-crotonic acid to (Z)-crotonic acid (isothis compound) and rotamerization between the s-cis and s-trans conformers of (E)-crotonic acid. psu.educapes.gov.brresearchgate.netresearchgate.net UV irradiation can also lead to the formation of high-energy conformers bearing the carboxylic acid group in a trans arrangement. aip.orgnih.govaip.org

Dimerization and Higher Polymer Formation

This compound can undergo dimerization and form higher polymers, particularly under thermal conditions. chemcess.comresearchgate.net Heating trans-crotonic acid can yield labile high boiling compounds identified as geometric isomers of a this compound dimer. cdnsciencepub.comresearchgate.netcdnsciencepub.com Trimers and tetramers have also been discovered in thermally polymerized this compound. researchgate.netcdnsciencepub.com The thermal reaction of alkali-metal salts of this compound in the solid state can selectively afford dimeric products. rsc.orgrsc.org For example, heating sodium crotonate in the solid state yields hex-1-ene-3,4-dicarboxylate as a dimer. rsc.org

Reactions in Sub- and Supercritical Water

Subcritical and supercritical water act as unique reaction media due to their tunable physical and chemical properties, which can be altered by adjusting temperature and pressure. engj.org In these conditions, water can behave as both a solvent and a catalyst, influencing reaction mechanisms and kinetics. engj.org The conversion of this compound in sub- and supercritical water has been investigated, particularly in the context of converting waste lipid biomass into renewable fuels. rsc.org Experiments have been conducted at temperatures ranging from 300 to 415 °C and a pressure of 25 MPa, with residence times from 30 to 150 seconds in a continuous flow process. rsc.org

Decarboxylation Pathways

One of the primary decomposition pathways identified for this compound in sub- and supercritical water is direct decarboxylation. rsc.org This reaction involves the removal of the carboxyl group (-COOH) from this compound, typically releasing carbon dioxide (CO2). rsc.org Studies have shown that the production of CO2 is more evident at higher temperatures, such as 415 °C, compared to lower temperatures like 300 °C, indicating that decarboxylation is more apparent at elevated temperatures. rsc.org At 300 °C, CO2 production was not significantly observed, suggesting the reaction is slow under these subcritical conditions. rsc.org

Hydrogenation and Decarbonylation Processes

Another significant reaction pathway observed for this compound in sub- and supercritical water is hydrogenation followed by decarbonylation. rsc.org In this pathway, this compound undergoes hydrogenation, where hydrogen atoms are added across the double bond, leading to the formation of butyric acid. rsc.orgrsc.org Subsequently, butyric acid can undergo decarbonylation, a process that removes a carbonyl group (-CO), resulting in the formation of propene and carbon monoxide (CO). rsc.orgaiche.org

Kinetic Studies of Conversion Pathways

Kinetic studies have been conducted to understand the rates and mechanisms of this compound conversion in sub- and supercritical water. Experiments at temperatures between 300 and 415 °C, 25 MPa pressure, and residence times from 30 to 150 seconds have provided insights into the reaction kinetics. rsc.org Based on the product distribution and examination of kinetic rates, it has been suggested that the reaction mainly proceeds via direct decarboxylation of this compound in the initial stage, which contrasts with some previous studies. rsc.org The kinetic rate constants show variation under sub- and supercritical conditions, as reflected in Arrhenius plots, indicating that the role of water changes with the reaction conditions. rsc.org

Polymerization Research and Applications of Crotonic Acid

Copolymerization Mechanisms

Crotonic acid readily copolymerizes with various monomers, primarily through radical mechanisms. chemcess.com The presence of the carboxylic acid group in this compound introduces polarity and potential for hydrogen bonding, influencing the copolymerization behavior and the properties of the resulting polymers.

Radical Polymerization

Radical polymerization is a common method for copolymerizing this compound with other vinyl monomers. chemcess.com While crotonates generally exhibit a negligible ability to homopolymerize via common radical initiators, their free-radical copolymerization with various monomers has been demonstrated. acs.org The mechanism typically involves the addition of a radical to the double bond of the monomer, leading to chain growth. The presence of the methyl group on the β-carbon in this compound, compared to the α-position in methacrylic acid, influences its reactivity in radical polymerization. acs.org Studies on the bulk copolymerization of monomers like acrylamide (B121943) and this compound initiated by benzoyl peroxide indicate that polymerization proceeds via a free radical mechanism. pjsir.org The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, temperature, and time. pjsir.org

Copolymerization with Vinyl Acetate (B1210297)

Copolymerization of this compound with vinyl acetate is of significant industrial importance. chemcess.comacs.org These copolymers are widely used in various applications. acs.org The copolymerization of vinyl acetate and this compound can be carried out in different systems, including emulsion and suspension polymerization. jst.go.jpgoogle.com For instance, emulsion copolymerization in the presence of an initiator system like potassium persulfate-sodium sulfite (B76179) has been studied. jst.go.jp The interaction between acid comonomers like this compound and surfactants can influence the rate of the initiator splitting reaction, which in turn affects the copolymerization process. tandfonline.com The reactivity ratios of vinyl acetate and this compound in copolymerization indicate that vinyl acetate tends to enter the growing polymer chain more rapidly than this compound. pjsir.org

Synthesis and Characterization of Poly(vinyl acetate-co-crotonic acid)

Poly(vinyl acetate-co-crotonic acid) (PVAc-co-CA) is a key copolymer synthesized from vinyl acetate and this compound. rsc.org This copolymer is often produced with a this compound content typically ranging from 1 to 5 mol%. rsc.org Synthesis can be achieved through various polymerization techniques, including emulsion and suspension polymerization. google.comgoogle.com For example, a process for preparing dispersions or beads of vinyl acetate-crotonic acid copolymer involves polymerization at reflux temperature in the presence of a polymerization catalyst and a protective colloid. google.comgoogle.com

Characterization of PVAc-co-CA copolymers involves techniques to determine their composition, molecular weight, and thermal properties. Elemental analysis can be used to determine the elemental composition and thus the monomer ratio in the copolymer. rsc.org Molecular weight determination techniques provide information about the chain length of the polymer. Thermal analysis methods, such as differential scanning calorimetry (DSC), can be employed to study the thermal transitions and stability of the copolymer. rsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for confirming the structure and composition of the synthesized copolymers. rsc.orgreading.ac.uk Studies have shown that the composition and thermal properties of PVAc-co-CA can be similar regardless of whether fossil-based or bio-based this compound is used. rsc.org

Novel Polymer Formulations and Composites

The ability of this compound to copolymerize and its inherent chemical structure make it a valuable component in the development of novel polymer formulations and composites with enhanced properties.

Development of Specialty Polymers and Resins

This compound is used as a key ingredient in the production of specialty polymers and resins. rsc.orgrsc.orgwikipedia.org Its incorporation into polymer chains can impart specific characteristics such as improved adhesion, flexibility, water solubility, and pH responsiveness. futuremarketinsights.comarchivemarketresearch.compmarketresearch.com For instance, this compound-based coatings can exhibit increased hardness and water resistance when copolymerized with monomers like acrylic resin. sinoright.net The development of degradable and bio-based polymers has also involved the free-radical copolymerization of this compound derivatives with other monomers. acs.org Research is ongoing to improve the properties of these polymers, including enhancing emulsion stability and biodegradability. archivemarketresearch.com

Application in Adhesives, Coatings, and Paints

This compound copolymers, particularly those with vinyl acetate, are extensively used in the formulation of adhesives, coatings, and paints. acs.orgrsc.orgrsc.orgwikipedia.orgfuturemarketinsights.compsmarketresearch.com In the adhesive industry, this compound is a key raw material for high-performance adhesives, contributing to improved bonding strength, durability, flexibility, and temperature resistance. sinoright.netpsmarketresearch.comriverlandtrading.com Hot-melt adhesives and water-based paints and dispersions commonly utilize this compound-based polymers. futuremarketinsights.com The demand for this compound in adhesives is driven by the requirements of industries such as packaging, automotive, and construction for high-performance bonding solutions. psmarketresearch.com

In the coatings and paints sector, this compound-modified coatings are valued for their superior adhesion properties, weatherability, and corrosion resistance, making them suitable for demanding applications like automotive paint and exterior wall coatings. futuremarketinsights.comsinoright.net this compound helps in the manufacturing of durable coatings with desirable aesthetic characteristics. psmarketresearch.com The shift towards low-VOC and environmentally friendly materials in the coatings industry also favors the use of this compound due to its compatibility with sustainable formulations. futuremarketinsights.com this compound-based polymers are also used as sizing agents in the textile industry to enhance yarn and fabric properties. riverlandtrading.com

Here is a data table summarizing some applications and properties:

Application AreaKey Benefits of this compound CopolymersRelevant Industries
AdhesivesImproved bonding strength, durability, flexibility, temperature resistancePackaging, Automotive, Construction, Woodworking
Coatings and PaintsSuperior adhesion, weatherability, corrosion resistance, hardness, water resistanceConstruction, Automotive, Textiles, Paper
Specialty Polymers/ResinsTailored solubility, pH responsiveness, film-forming propertiesVarious (depending on specific polymer formulation)
TextilesEnhanced weaving/knitting properties, strength, smoothness, abrasion resistanceTextile manufacturing

Here is another table highlighting market segments:

Market SegmentEstimated Market Share (2025) futuremarketinsights.com
Adhesive Resins48.5%
Coatings31.2%
Plasticizers15.7%

This data indicates the significant role of this compound in the adhesive and coatings markets.

Role as a Monomer in Superabsorbent Polymers

This compound has been investigated for its role as a comonomer in the synthesis of superabsorbent polymers. Superabsorbent polymers based on acrylamide (AAm) and this compound (CA) have been synthesized through foamed polymerization in an aqueous solution researchgate.net. This process utilizes an initiator couple, such as ammonium (B1175870) persulfate and N,N,N′,N′-tetramethylethylenediamine, along with a crosslinking agent like N,N′-methylenebisacrylamide, a foaming agent, and a foam stabilizer researchgate.net.

Studies have examined the impact of varying the relative contents of this compound, the crosslinking agent, and the initiator on the swelling properties of these superabsorbent polymer systems researchgate.net. For instance, a superabsorbent polymer synthesized with an AAm/CA ratio of 98:2 by mole, 0.5 wt.% of N,N′-methylenebisacrylamide, and 1 wt.% of ammonium persulfate demonstrated high water absorption, absorbing up to 211 ± 9 times its dried weight researchgate.net. The diffusion of water into these superabsorbent polymers has been characterized as non-Fickian researchgate.net. Acrylamide-crotonic acid superabsorbents with different crosslinker concentrations showed water swelling in the range of 79–289 g/g researchgate.net. The diffusion coefficients in these systems varied between 6.9 × 10⁻⁹ and 5.1 × 10⁻⁸ cm²/s researchgate.net. These superabsorbents have shown potential for adsorbing cationic dyes in the textile industry researchgate.net.

This compound is recognized as a water-soluble ethylene-based unsaturated monomer that can be used in the preparation of superabsorbent polymers google.com. It can be included in the monomer composition along with an internal crosslinking agent and a polymerization initiator google.com.

Polymerization with Proflavin and Acid Anhydrides

Research has explored the synthesis and polymerization of this compound in conjunction with proflavin and various acid anhydrides. Series of N-substituted poly this compound compounds have been prepared by the reaction of polythis compound with proflavin, followed by substitution with different acid anhydrides, including phthalic anhydride (B1165640), citraconic anhydride, and methylsuccinic anhydride researchgate.netsphinxsai.com.

The structure of the synthesized compounds has been characterized using spectral techniques such as FT-IR and ¹HNMR researchgate.netsphinxsai.com. The polymerization involves the reaction of polythis compound with one amine group of proflavin, and the second proflavin group is utilized in the ring-opening of the acid anhydride sphinxsai.com.

Research on Polymer Stability and Performance Enhancement

Research efforts have also focused on the stability and performance enhancement of polymers incorporating this compound. For instance, poly-(vinylacetate-co-crotonic acid) (PVAc-CA) is a copolymer valued for its film-forming properties, water solubility, and adhesion archivemarketresearch.com. Ongoing research aims to improve the emulsion stability, adhesion properties, and biodegradability of this polymer archivemarketresearch.com. Innovations in polymer formulation are leading to products with enhanced performance characteristics, expanding their applications archivemarketresearch.com. PVAc-CA's thermal stability and adhesion properties are noted to enhance performance in polymer-based filaments for applications like 3D printing pmarketresearch.com.

In the context of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer, the thermal degradation can lead to the evolution of this compound researchgate.net. Studies have investigated methods to enhance the thermal stability of PHB, including blending with polymeric additives researchgate.net.

This compound itself, when used in free radical chemistry to modify polymers like PVC, undergoes radical addition, adding a single this compound unit per graft site escholarship.org. This contrasts with acrylic acid, which undergoes polymerization to form grafted chains under similar conditions escholarship.org.

Biological Interactions and Metabolic Pathways

Role in Fatty Acid Metabolism and Epigenetic Regulation

Crotonic acid is integrated into cellular metabolism as a precursor to crotonyl-CoA, a thioester that plays a pivotal role in both energy production and the modulation of gene expression through histone modifications. frontiersin.orgnih.govspandidos-publications.comspandidos-publications.com

The metabolic intermediate crotonyl-CoA is generated through several key pathways within the cell. It is produced during the fermentation process of butyric acid and is also an intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan. frontiersin.orgwikipedia.orgwikipedia.orgresearchgate.netnih.gov Furthermore, crotonyl-CoA arises during the mitochondrial beta-oxidation of fatty acids, specifically from the oxidation of butyryl-CoA, a reaction catalyzed by acyl-CoA dehydrogenase. frontiersin.orgresearchgate.netnih.govmdpi.com While these processes contribute to the mitochondrial pool of crotonyl-CoA, the precise mechanisms by which a nuclear pool, essential for histone crotonylation, is generated remain an active area of research. frontiersin.orgnih.gov External sources of crotonate, such as those produced by gut microbiota, can be taken up by cells and converted to intracellular crotonyl-CoA, potentially through the action of enzymes like acyl-CoA synthetase 2 (ACSS2). frontiersin.orgmdpi.combiorxiv.orgresearchgate.net However, the direct enzymatic conversion of crotonate to crotonyl-CoA by ACSS2 has been a subject of ongoing investigation and discussion. frontiersin.orgbiorxiv.org

Histone crotonylation (Kcr) is a recently identified post-translational modification involving the transfer of a crotonyl group from crotonyl-CoA to lysine residues on histone proteins. spandidos-publications.comspandidos-publications.com This modification alters the positive charge of lysine, similar to acetylation, and influences chromatin structure and accessibility, thereby impacting gene expression. spandidos-publications.comspandidos-publications.comnih.gov Research indicates that histone crotonylation is functionally distinct from histone acetylation and can exert a potent influence on gene transcription. frontiersin.orgspandidos-publications.comspandidos-publications.comnih.govresearchgate.net While often found in regulatory regions associated with active transcription, such as promoters and enhancers, the effect of crotonylation on gene expression is not uniformly activating and can also lead to transcriptional repression. nih.gov The cellular concentration of crotonyl-CoA is a critical factor influencing the extent of histone crotonylation, suggesting a direct link between metabolic status and epigenetic regulation. frontiersin.orgresearchgate.netresearchgate.net Studies have demonstrated that increasing cellular crotonate levels leads to elevated intracellular crotonyl-CoA and a subsequent increase in histone crotonylation. frontiersin.orgnih.gov Specific proteins, known as "readers," including YEATS2, AF9, MOZ, MORF, and DPF2, are capable of recognizing histone crotonylation marks and translating these signals into diverse cellular outcomes. frontiersin.orgresearchgate.net

Studies utilizing the yeast Saccharomyces cerevisiae have provided valuable insights into the dynamic interplay between histone crotonylation and cellular metabolism. In the context of the yeast metabolic cycle (YMC), histone crotonylation and acetylation display distinct temporal patterns that correlate with fluctuations in gene expression. frontiersin.orgnih.gov Histone Kcr levels oscillate throughout the YMC, peaking at different times compared to histone acetylation. frontiersin.orgnih.gov Research suggests that elevated levels of histone H3K9 crotonylation are associated with periods of limited energy availability and reduced expression of genes involved in growth, indicating a potential role for this modification in repressing transcription under specific metabolic conditions. frontiersin.orgnih.govnih.gov Experimental manipulation of histone crotonylation levels through the addition of exogenous this compound has been shown to disrupt the normal oscillations of the YMC and alter the expression of pro-growth genes. nih.gov

Derivatives with Biological Activity

This compound serves as a foundational structure for the synthesis of various derivatives that possess notable biological activities, particularly in the fields of neurochemistry and medicinal chemistry. ontosight.aiontosight.aimdpi.com

trans-4-Aminothis compound (TACA), a derivative of this compound, has been employed in neurochemical investigations. sigmaaldrich.comfishersci.com It is known to act as a partial agonist with selectivity for the GABAA-ρ receptor subtype. wikipedia.org This activity highlights the potential for this compound derivatives to interact with components of the nervous system.

3-Aminothis compound is another derivative of this compound that is of interest in medicinal chemistry. fishersci.canih.govnih.gov Its chemical structure makes it a useful precursor for the synthesis of a variety of heterocyclic compounds and other organic molecules that may possess therapeutic properties. nih.govnih.gov The application of 3-aminothis compound in synthesizing diverse chemical entities underscores its utility as a versatile building block in the development of potential new medicines.

Reactivity in Michael Addition and Condensation Reactions

This compound and its derivatives can participate in various organic reactions, including Michael addition and condensation reactions, which are significant in both chemical synthesis and biological processes.

The Michael addition reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as this compound. This reaction typically occurs under the influence of alkaline reagents and is a crucial method for forming carbon-carbon bonds slideshare.netresearchgate.net. In the context of this compound, the electron-deficient double bond can accept a nucleophile, leading to the formation of an adduct. This reaction is valuable in organic synthesis for constructing complex molecules slideshare.net.

Condensation reactions, such as crotonic condensation, involve the combination of two molecules, often with the removal of a small molecule like water. While the search results primarily discuss crotonic condensation in the context of generating adducts from active methylene (B1212753) compounds and formaldehyde (B43269) beilstein-journals.org, this compound itself can be a product or reactant in various condensation processes, particularly those involving the formation of unsaturated systems. The presence of the carboxylic acid group and the double bond makes this compound reactive in such transformations.

These reactions are not only relevant in laboratory synthesis but also have implications in biological systems, where similar reaction mechanisms can be catalyzed by enzymes.

Interaction with Biological Systems and Enzymes

This compound interacts with various biological systems and enzymes, influencing metabolic pathways and cellular processes.

Aspartase Interaction and Catalytic Mechanism

Aspartase (Aspartate ammonia-lyase) is an enzyme that catalyzes the reversible conversion of L-aspartate to fumarate (B1241708) and ammonia (B1221849). While its natural substrate is aspartate, engineered aspartase mutants have shown the ability to catalyze the conversion of this compound into (R)-3-aminobutyric acid mdpi.comlookchem.com. This demonstrates the potential of modifying enzyme specificity to utilize alternative substrates like this compound.

The catalytic mechanism of aspartase involves the formation of a stabilized aci-carboxylate (or enediolate) intermediate nih.gov. Key residues in the active site are responsible for substrate binding and catalysis researchgate.net. In the interaction with this compound, residues such as Thr101, Ser140, Thr141, and Ser319 are reported to interact with the carboxyl group of this compound, creating a potential spatial vicinity in the binding pocket mdpi.com. The substrate binds to the active pocket through a high-energy enediolate-like conformation, stabilized by hydrogen bond networks involving the β-carboxylate group researchgate.net.

Engineered aspartase mutants have been developed to efficiently catalyze the conversion of this compound to (R)-3-aminobutyric acid, with high yields reported in biotransformation processes mdpi.com. This highlights the enzymatic interaction between modified aspartase and this compound for the production of valuable chemicals.

Inhibition of Horseradish Peroxidase (HRP) in Western Blotting

This compound has been successfully employed as an alternative method for inhibiting Horseradish Peroxidase (HRP) activity in sequential chemiluminescent Western blotting chemicalbook.comresearchgate.netcapes.gov.brnih.gov. HRP is a widely used enzyme label in immunoassays and blotting techniques cenmed.comcenmed.comsigmaaldrich.com. In Western blotting, sequential detection of different proteins on the same membrane often requires the inactivation or stripping of the previously used HRP-conjugated antibodies.

Traditional stripping methods can sometimes lead to the loss of transferred proteins or damage to the membrane. This compound treatment offers a method to inhibit HRP without significantly affecting the transferred proteins or the membrane integrity chemicalbook.comcapes.gov.brnih.gov. Using a 20% this compound solution has been shown to inhibit HRP, allowing for multiple rounds of sequential detection on both polyvinylidene difluoride (PVDF) and nitrocellulose (NC) membranes chemicalbook.comcapes.gov.brnih.gov. Incubation of NC blots in this compound at 40 °C for 30 minutes enabled three rounds of HRP inhibition in sequential detections chemicalbook.comnih.gov. This application of this compound provides a valuable technique in molecular biology research, saving time and preserving valuable samples chemicalbook.comnih.gov.

Allelopathic and Autotoxic Properties in Plants

This compound has been identified as a bioactive factor in plants, exhibiting allelopathic and autotoxic properties. Allelopathy refers to the chemical interactions between plants, where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other plants. Autotoxicity is a form of allelopathy where a plant inhibits the growth of individuals of the same species.

This compound was initially identified as a plant growth inhibitory factor in water extracts from carrot seeds (Daucus carota L.) chemicalbook.comebi.ac.ukresearchgate.netnih.gov. Its presence has also been confirmed in other late varieties of carrot chemicalbook.comebi.ac.ukresearchgate.net. The strong herbicidal properties of this compound and its availability upon release into the soil, coupled with its high concentration in seeds, suggest its role as an allelopathic and autotoxic factor in carrot seeds ebi.ac.ukresearchgate.netnih.gov.

Research has shown that water extracts from Daucus carota L. seeds exhibit dose-dependent plant growth inhibitory properties against various species, including cress, cucumber, onion, and carrot itself chemicalbook.comebi.ac.ukresearchgate.netnih.gov. This inhibitory effect is attributed, in part, to the presence of this compound as a low-molecular component in the extract ebi.ac.ukresearchgate.net. The role of this compound in mediating allelopathic interactions of carrot seeds with other plants is considered significant chemicalbook.com.

The herbicidal properties of this compound highlight its ecological role in plant-plant interactions and its potential as a natural herbicide.

Analytical Chemistry Methodologies for Crotonic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of crotonic acid, enabling the separation of isomers and the purification of the compound from various matrices.

Fractional Crystallization for Isomer Separation

Fractional crystallization is a technique utilized for the separation of the cis- and trans-isomers of this compound based on differences in their crystallization temperatures. wikipedia.org A process known as melt crystallization can be employed for this purpose. To isolate pure trans-crotonic acid, an isomer mixture containing at least 40% by weight of the trans-isomer is melted and then cooled, allowing the trans-crotonic acid to crystallize out until the remaining melt contains at least 35% by weight of this isomer. google.com Conversely, for the preparation of pure cis-crotonic acid, a starting mixture containing at least 80% by weight of the cis-isomer is required. google.com This mixture is melted and cooled to allow the cis-crotonic acid to crystallize until the residual melt has a cis-isomer content of at least 75% by weight. google.com This method avoids the effluent and air pollution problems associated with crystallization from water. google.com

An example of this process involves cooling a melt of a cis/trans mixture to between 56-57°C to crystallize the trans-isomer. google.com For the cis-isomer, a mixture rich in this form is cooled to 6-7°C and seeded with cis-crotonic acid crystals to initiate crystallization. google.com

Rectification (Distillation)

Rectification, a form of distillation involving multiple vaporization and condensation cycles, is a key technique for purifying this compound. gunt.deslchemtech.comgcea.de It is more efficient than simple distillation for separating components with close boiling points, leading to higher purity products. slchemtech.comgcea.de In the production of this compound from the oxidation of crotonaldehyde (B89634), the crude product is purified by distillation under vacuum conditions (0.9 MPa) to yield a product with 99% purity. google.com

Distillation is also critical in separating this compound from other compounds in pyrolyzates, such as those from polyhydroxyalkanoates. acs.org Due to the significant difference in their boiling points, this compound (184.7°C) can be separated from co-products like 2-pentenoic acid (200–203°C) using distillation. acs.org A spinning band distillation column has been successfully used to recover this compound with a purity of over 98% from synthetic mixtures and 93-96% from actual pyrolyzate mixtures. acs.org

Gel Filtration Chromatography

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. nih.govyoutube.com The technique employs a column packed with porous beads. youtube.com Larger molecules that cannot enter the pores of the beads travel through the column more quickly and are eluted first, while smaller molecules that can enter the pores have a longer path and are eluted later. youtube.com This method is particularly useful for separating macromolecules like proteins, nucleic acids, and polysaccharides.

While primarily used for large biomolecules, the principles of gel filtration chromatography can be applied to separate smaller molecules if an appropriate matrix with a suitable pore size is selected. nih.gov The elution volume is related to the molecular weight of the analyte, allowing for molecular weight estimation. nih.govyoutube.com The separation is independent of the eluent type, which should be chosen to ensure the stability of the molecule of interest. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound. One established method involves using a C18 column as the stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and water (adjusted to pH 2.7 with formic acid) in a 1:9 volume ratio. cmes.org Detection is typically carried out using a UV detector at a wavelength of 210 nm. cmes.org This method has been applied to determine the migration of this compound from food contact materials, with linearity ranges of 0.5 to 10 mg·L⁻¹ for water-based simulants and 1.0 to 20 mg·kg⁻¹ for oil-based simulants. cmes.org

HPLC is also instrumental in quantifying this compound as a product of poly(3-hydroxybutyrate) (PHB) hydrolysis. researchgate.netnih.gov In this application, PHB is hydrolyzed by sulfuric acid into this compound, which is then detected and quantified by HPLC. researchgate.net A common setup for this analysis uses an Agilent Hi-Plex H column with a refractive index detector, a mobile phase of 5 mM H₂SO₄ solution, and a column temperature of 65°C. utwente.nlacs.org

Interactive Data Table: HPLC Conditions for this compound Analysis

Parameter Method 1 (Food Contact Materials) cmes.org Method 2 (PHB Hydrolysis) utwente.nlacs.org Method 3 (PHB Hydrolysis) nih.gov
Stationary Phase C18 column Agilent Hi-Plex H column Not specified
Mobile Phase Methanol/Water (1:9 v/v), pH 2.7 with formic acid 5 mM H₂SO₄ solution KH₂PO₄ buffer (pH 2.3) with 30% (v/v) acetonitrile
Detector UV (210 nm) Refractive Index Not specified
Column Temperature Not specified 65°C Not specified

| Flow Rate | Not specified | 0.6 mL/min | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrolyzate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the complex mixtures produced from the pyrolysis of polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where this compound is a primary product. acs.orgacs.org The pyrolyzate samples are typically dissolved in a solvent like acetone before injection into the GC-MS system. utwente.nlacs.org

A common setup for this analysis utilizes an Agilent HP-5MS capillary column. utwente.nlacs.org Helium is used as the carrier gas. utwente.nlacs.org The oven temperature is programmed to increase gradually to separate the different components of the pyrolyzate. utwente.nlacs.org The mass spectrometer, operating in electron ionization mode, then detects and identifies the separated compounds. utwente.nlacs.org This technique has been used to identify side products in this compound production, such as isothis compound, 4-pentenoic acid, and 3-butenoic acid, which can affect the purity of the final product. acs.org

Interactive Data Table: GC-MS Parameters for this compound Pyrolyzate Analysis

Parameter Typical Conditions acs.orgutwente.nlacs.orgutwente.nl
GC System Agilent GC-7890A
MS System Agilent MS-5975C
Column Agilent HP-5MS (60 m, 0.25 mm ID, 0.25 µm film)
Column Packing 5% Phenyl methylpolysiloxane
Carrier Gas Helium
Flow Rate 1.95 mL/min
Oven Program 45°C (4 min) to 280°C at 3°C/min, hold at 280°C (20 min)
Injector Temperature 250°C
MS Interface Temp. 280°C
Ionization Mode Electron Ionization

| Scan Range (m/z) | 15 to 500 |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structure of this compound. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's functional groups and atomic arrangement.

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. chemicalbook.comnist.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. nist.govnist.gov The electron ionization mass spectrum of this compound is available in databases such as the NIST WebBook. nist.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the purity of this compound and to study potential isomerization and dimerization reactions that can occur at elevated temperatures, for instance, during distillation. utwente.nl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. A prominent feature is a very broad absorption band typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. chegg.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding.

Another key absorption is the sharp and intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which typically appears around 1680-1710 cm⁻¹. The C=C double bond stretching vibration is observed in the region of 1630-1650 cm⁻¹. Additionally, the spectrum shows C-H stretching vibrations just below 3000 cm⁻¹ for the methyl group and just above 3000 cm⁻¹ for the vinyl group. chegg.com The C-O stretching and O-H bending vibrations can also be identified in the fingerprint region of the spectrum. libretexts.org

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (very broad)
Alkene=C-H Stretch3000-3100
AlkaneC-H Stretch2850-2960
CarbonylC=O Stretch1680-1710
AlkeneC=C Stretch1630-1650
Carboxylic AcidC-O Stretch1210-1320
Carboxylic AcidO-H Bend920-950

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used to confirm its structure.

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group appears as a broad singlet at a downfield chemical shift, typically above 12 ppm. The two vinyl protons are diastereotopic and exhibit distinct signals. The proton on the carbon adjacent to the carbonyl group (α-proton) typically appears as a doublet of quartets around δ 5.85 ppm. researchgate.net The proton on the carbon adjacent to the methyl group (β-proton) resonates further downfield, often as a doublet of quartets. The methyl protons appear as a doublet in the upfield region. The trans-coupling constant between the two vinyl protons is typically large, in the range of 15-18 Hz, which is characteristic of a trans-alkene.

The ¹³C NMR spectrum shows four distinct signals corresponding to the four unique carbon atoms in this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172 ppm. The two sp² hybridized carbons of the double bond appear in the range of 120-150 ppm. The methyl carbon is the most shielded, resonating at approximately 18 ppm. spectrabase.com

¹H and ¹³C NMR Data for this compound
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H-COOH~12.0-13.0Broad Singlet-
¹H=CH-COOH~5.8-6.1Doublet of Quartets~15 (d), ~1.5 (q)
¹HCH₃-CH=~7.0-7.3Doublet of Quartets~15 (d), ~7 (q)
¹HCH₃-~1.9Doublet~7
¹³C-COOH~172--
¹³C=CH-COOH~122--
¹³CCH₃-CH=~147--
¹³CCH₃-~18--

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. This compound, containing a conjugated system of a carbon-carbon double bond and a carbonyl group, exhibits a characteristic absorption in the UV region. The primary absorption band (λmax) for this compound is typically observed at approximately 210 nm. researchgate.net This absorption corresponds to a π → π* electronic transition within the conjugated system.

UV-Vis spectroscopy is particularly useful for the quantitative analysis of this compound. For instance, it is a common method for quantifying polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate) (PHB). In this application, the polymer is hydrolyzed with concentrated sulfuric acid, which converts the PHB into this compound. The concentration of the resulting this compound is then determined by measuring its absorbance at its λmax, which is often cited as 235 nm in this specific assay due to the solvent environment. researchgate.net A calibration curve of this compound concentration versus absorbance is used for this quantification. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for understanding the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition profile of this compound. While detailed TGA curves for pure this compound are not extensively published in readily available literature, the technique is frequently applied in research related to the production of this compound from the pyrolysis of biopolymers like poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). acs.org

In these studies, TGA is used to determine the degradation temperature of the polymer, which helps in optimizing the pyrolysis conditions to maximize the yield of this compound. acs.org For example, TGA can show the temperature range at which the polymer undergoes thermal degradation to form volatile products, including this compound. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. acs.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify and characterize phase transitions, such as melting, crystallization, and glass transitions.

For this compound, a key application of DSC is the determination of its melting point and enthalpy of fusion. This compound is a solid at room temperature and has a well-defined melting point. Published data indicates that the melting point of this compound is approximately 72 °C. nih.govwikipedia.org A DSC thermogram of this compound would show a sharp endothermic peak at this temperature, corresponding to the absorption of heat during the melting process. The area under this peak is proportional to the enthalpy of fusion, which is the amount of energy required to convert the solid into a liquid at its melting point.

Computational Chemistry Studies on Crotonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine molecular geometries, stabilities, and vibrational properties with high accuracy.

Ab initio Self-Consistent Field Molecular Orbital (SCF-MO) calculations represent a class of quantum chemistry methods that compute molecular properties from first principles, without reliance on empirical parameters. These calculations are crucial for determining the optimized geometries and relative stabilities of different isomers of crotonic acid.

This compound exists as two geometric isomers: trans-crotonic acid and cis-crotonic acid (also known as isothis compound). Ab initio calculations, such as those using the Hartree-Fock (HF) method, are employed to find the lowest energy arrangement of atoms for each isomer. The process involves iteratively solving the Schrödinger equation until a self-consistent solution for the molecular orbitals and their energies is obtained. This geometry optimization process yields key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound Isomers from Ab Initio Calculations

Parametertrans-Crotonic Acid (Predicted)cis-Crotonic Acid (Predicted)
C=C Bond Length (Å)~1.34~1.34
C-C Bond Length (Å)~1.49~1.49
C=O Bond Length (Å)~1.21~1.21
C-O Bond Length (Å)~1.36~1.36
C-C=C Bond Angle (°)~125~128
Energy Difference (kJ/mol)0 (Reference)~5-10

The prediction of vibrational spectra (Infrared and Raman) is a significant application of quantum chemical calculations. By calculating the harmonic force field, which describes the forces acting on atoms as they are displaced from their equilibrium positions, the vibrational frequencies of the molecule can be determined.

This analysis is often performed using Density Functional Theory (DFT) methods, such as B3LYP, which provide a good balance between accuracy and computational cost. The calculation yields a set of vibrational modes, each with a specific frequency and intensity. nih.gov These predicted frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

These theoretical spectra are invaluable for interpreting experimental data. They allow for the precise assignment of observed spectral bands to specific molecular motions, such as the stretching of the C=O and C=C bonds, the bending of C-H bonds, and the torsional motions of the methyl and hydroxyl groups. For this compound, such calculations can clearly distinguish between the vibrational signatures of the trans and cis isomers.

Table 2: Predicted Key Vibrational Frequencies for trans-Crotonic Acid

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Description of Motion
O-H stretch~3550Stretching of the hydroxyl bond in the carboxyl group
C=O stretch~1720Stretching of the carbonyl double bond
C=C stretch~1650Stretching of the carbon-carbon double bond
C-O stretch~1290Stretching of the carbon-oxygen single bond
C-H out-of-plane bend~970Bending of C-H bonds on the double bond, out of the molecular plane

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. umpr.ac.id This method is essential for understanding enzyme-substrate interactions and guiding drug design.

Aspartate ammonia-lyase, or aspartase, is an enzyme that typically catalyzes the reversible amination of fumarate (B1241708) to L-aspartate. Computational and protein engineering studies have explored modifying the substrate specificity of this enzyme. Research has identified variants of Bacillus aspartase (AspB) that are active in the amination of this compound to produce (R)-2-aminobutanoic acid. nih.gov

Molecular docking simulations are employed in these studies to understand how this compound fits into the active site of the engineered aspartase. The calculations predict the binding pose of this compound and identify the key amino acid residues involved in the interaction. These interactions typically include hydrogen bonds between the carboxylic acid group of this compound and polar residues in the active site, as well as hydrophobic interactions with nonpolar residues. By analyzing these computationally predicted interactions, researchers can propose specific mutations to the enzyme's active site to enhance binding affinity and catalytic efficiency for this compound. nih.gov

Prediction of Electronic Properties and Reaction Pathways

Computational methods are also used to predict the electronic structure and chemical reactivity of molecules, providing insights into potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

For this compound, the HOMO is typically a π-orbital associated with the C=C double bond, indicating that this is a site for electrophilic attack. The LUMO is a π*-antibonding orbital spread across the conjugated C=C-C=O system, making the molecule susceptible to nucleophilic attack, particularly at the carbon atom beta to the carboxyl group.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Key Electronic Properties of this compound from FMO Analysis

PropertyDescriptionImplication for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates nucleophilicity; site of electrophilic attack (C=C bond)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates electrophilicity; site of nucleophilic attack
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical stability and reactivity. A smaller gap suggests higher reactivity.

Computational chemistry can be used to model and predict the pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states and determine the activation energies for different possible mechanisms.

A computational study on the conversion of this compound in sub- and supercritical water has elucidated its primary decomposition pathways under these conditions. rsc.org The investigation revealed two main initial reaction routes:

Direct Decarboxylation: In this pathway, this compound directly loses a molecule of carbon dioxide (CO₂) to form propene.

Hydrogenation and Decarbonylation: This alternative route involves the initial hydrogenation of the C=C double bond to form butyric acid. The resulting butyric acid then undergoes decarbonylation (loss of carbon monoxide, CO) to yield other products. rsc.org

Kinetic analysis based on these computational models indicated that the direct decarboxylation pathway is the predominant mechanism under the studied conditions. rsc.org Such studies are crucial for understanding the thermal decomposition of biomass-derived molecules and for designing processes to produce valuable chemicals.

Environmental Fate and Sustainability Research

Environmental Degradation Pathways

Biodegradation by Microorganisms

Microbial metabolism is a primary pathway for the degradation of many organic compounds in the environment. mdpi.com The ability of microorganisms to utilize chemical substances as a source of carbon and energy is a key process in detoxification and mineralization. nih.gov Studies have indicated that crotonic acid can be biodegraded by certain microorganisms. For instance, research on the degradation of the biopolymer poly-β-hydroxybutyrate (PHB) by Stenotrophomonas sp. RZS7 utilized the reduction of this compound concentration as a measure of biodegradation. nih.gov In this study, the isolate RZS7 led to a measurable decrease in the amount of this compound over a 10-day incubation period, demonstrating its consumption by the microorganism. nih.gov The action of microbial depolymerases can break down polymers into smaller, water-soluble products, such as monomers and dimers, which are then assimilated by the cells. nih.gov

Table 1: Biodegradation of this compound by Stenotrophomonas sp. RZS7 Data sourced from quantitative estimation of PHB film biodegradation where this compound was used as a standard. nih.gov

Incubation DayReduction in this compound Concentration
10Maximum reduction recorded

Hydrolysis in Aquatic Systems

Hydrolysis is a chemical degradation process where a molecule is cleaved into two parts by reacting with water. However, this pathway is not considered a significant environmental fate process for this compound. nih.gov Due to the absence of readily hydrolyzable functional groups in its molecular structure, trans-crotonic acid is not expected to undergo hydrolysis under typical environmental conditions found in aquatic systems. nih.gov

Sustainable Production and Circular Economy Concepts

In response to the need for more sustainable chemical manufacturing, significant research has been directed towards developing bio-based production routes for this compound. These efforts are often centered on circular economy principles, aiming to valorize waste streams and reduce reliance on fossil fuels.

Life Cycle Assessment and Carbon Footprint Evaluation of Bio-based Production

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of new bio-based processes compared to their conventional fossil-based counterparts. urjc.es Studies conducting a carbon footprint evaluation have demonstrated a substantial environmental benefit when replacing fossil-based this compound with bio-based alternatives derived from waste streams. rsc.orgrsc.orgresearchgate.net The production of this compound from Wastewater Treatment Sludge (WWTS), for example, can significantly lower greenhouse gas (GHG) emissions. rsc.orgrsc.orgresearchgate.net The primary contributor to this carbon emission reduction is the lower energy input, particularly steam, required for the thermolytic distillation of the intermediate biopolymer PHB, compared to the energy-intensive processes in the fossil-based route. rsc.org

Table 2: Comparative Carbon Footprint of this compound Production

Production RouteCarbon Footprint (kg CO₂ eq. per kg CA)Source(s)
Fossil-Based Synthesis13.9 rsc.orgrsc.orgresearchgate.netrsc.org
Bio-based (WWTS-to-CA)7.75 rsc.orgrsc.orgresearchgate.netrsc.org
Bio-based (WWTS-to-CA, optimized)4.8 unibo.it

Conversion of Wastewater Treatment Sludge (WWTS)

A promising circular economy approach involves the upcycling of WWTS, an organic-rich waste material, into valuable chemicals like this compound. rsc.orgrsc.org This valorization strategy not only creates a renewable feedstock for the chemical industry but also addresses the challenge of sludge disposal. rsc.orgunibo.it The multi-stage process typically involves:

Pre-treatment and Digestion : The WWTS undergoes processes like hydrothermal carbonization and anaerobic digestion to produce volatile fatty acids (VFAs). rsc.orgacs.org

Biopolymer Synthesis : The resulting VFA-rich stream is used as a feedstock for mixed microbial cultures in an aerobic fermentation process to produce polyhydroxybutyrate (B1163853) (PHB) as intracellular granules. rsc.orgtopsectorenergie.nl

Conversion to this compound : The microbial biomass enriched with PHB is then dried and subjected to thermolytic distillation to depolymerize the PHB and yield bio-based this compound. rsc.org

This "WWTS-to-chemicals" pathway exemplifies a win-win approach by converting the carbon content of waste into a valuable product, thereby reducing both waste volume and the reliance on fossil resources. unibo.it

Valorization of Bio-polymers (PHB)

The conversion of the microbially produced biopolymer polyhydroxybutyrate (PHB) into this compound is the crucial final step in this bio-based production route. wur.nl This process, known as valorization, transforms a lower-quality biopolymer into a high-value platform chemical. acs.org The primary method used is thermal degradation (thermolysis or pyrolysis), where heat is applied under specific conditions to break down the polymer chain. wur.nlacs.org Research has explored various conditions to optimize the yield and purity of this compound. A novel thermolytic distillation process performed at 170 °C and 150 mbar achieved a recovery of up to 92% from pure PHB. unibo.itrsc.org Other catalyst-free methods, such as pyrolysis in an inert solvent at 210 °C, have reported yields of 89%. rsc.org Direct pyrolysis of PHB-enriched biomass has also been shown to be effective, yielding approximately 80% this compound at 240 °C. acs.orgacs.org The use of ionic liquids as both solvent and catalyst has also been investigated, achieving a 97% yield at 140 °C. rsc.org

Table 3: Research Findings on PHB Valorization to this compound

MethodConditionsReported Yield / RecoverySource(s)
Thermolytic Distillation170 °C, 150 mbar92% (from pure PHB) unibo.itrsc.org
Catalyst-Free Pyrolysis210 °C, 5 hours (in cyclohexane)89% rsc.org
Direct Pyrolysis of Biomass240 °C, 1 hour (N₂ flow)80 ± 2% acs.orgacs.orgutwente.nl
Ionic Liquid-Mediated Depolymerization140 °C, 90 min97% rsc.org

Environmental Impact of Industrial Applications

The industrial production and widespread use of this compound in various sectors contribute to its potential release into the environment. nih.gov Its applications, ranging from the synthesis of polymers and resins to its use in pharmaceuticals and agrochemicals, necessitate a thorough understanding of its environmental footprint. nih.govmetoree.comchemcess.com

Key industrial sectors utilizing this compound include the manufacturing of paints, coatings, adhesives, and plasticizers. chemcess.comfuturemarketinsights.comsinoright.net Copolymers of this compound, particularly with vinyl acetate (B1210297), are of significant industrial importance and are used in products like hot-melt adhesives and water-based paints. chemcess.comfuturemarketinsights.comwikipedia.org The manufacturing process itself can generate byproducts such as formic acid and acetic acid, which require proper management. chemcess.com Furthermore, the commercial application of this compound presents challenges related to the emission of volatile organic compounds (VOCs) and the treatment of chemical waste. futuremarketinsights.com

Once released into the environment, the behavior of this compound is governed by its physicochemical properties. It is soluble in water, which suggests that persistence in the environment is unlikely and it will likely be mobile. fishersci.comfishersci.com Research indicates a low potential for bioaccumulation in aquatic organisms. nih.gov

Studies on its biodegradability show that this compound can be broken down by microorganisms. nih.gov For instance, anaerobic microbes can degrade it into butyrate (B1204436) and acetate. nih.gov In one study using a sewage inoculum, this compound reached 44% of its theoretical biochemical oxygen demand (BOD) over a five-day period. nih.gov The compound's potential to affect plant growth and seed germination has also been noted. chemcess.com

The ecotoxicity of this compound has been evaluated in aquatic environments. It is recommended that the substance should not be emptied into drains. fishersci.comfishersci.com Toxicological studies have provided specific data on its effects on aquatic life, as detailed in the table below.

Ecotoxicity Data for this compound

Species Test Type Duration Result Reference

In response to growing environmental concerns, there is a significant trend towards more sustainable production methods and applications. futuremarketinsights.comwiseguyreports.com The development of bio-based this compound is a key area of research, aiming to reduce the carbon footprint associated with its traditional, fossil-based synthesis. wiseguyreports.comrsc.org One promising approach involves producing this compound from wastewater treatment sludge, which has been shown to decrease greenhouse gas emissions significantly—from 13.9 to 7.75 kg of CO2 per kg of this compound. rsc.org

Furthermore, this compound is being incorporated into environmentally friendly products, such as low-VOC and "green" adhesive formulations that comply with sustainability regulations. futuremarketinsights.com Another innovative application with potential environmental benefits is the use of cross-linked copolymer this compound hydrogels in slow-release fertilizers, which can help prevent environmental pollution. metoree.com

Summary of Environmental Fate Parameters for this compound

Parameter Value/Description Implication Reference
Water Solubility Soluble High mobility in the environment; persistence is unlikely. nih.govfishersci.comfishersci.com
Soil Adsorption Coefficient (Koc) 59 (estimated) Expected to have high mobility in soil. nih.gov
Bioconcentration Factor (BCF) 2.1 (estimated) Low potential for bioaccumulation in aquatic organisms. nih.gov

| Biodegradation | Reached 44% of theoretical BOD in 5 days. | Susceptible to microbial degradation. | nih.gov |


Advanced Industrial Chemical Applications of Crotonic Acid

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Crotonic acid and its derivatives are significant precursors in the production of pharmaceuticals. riverlandtrading.comchemcess.com The structural motif of this compound can be incorporated into drug molecules, contributing to their therapeutic efficacy, making it an essential building block for formulators working on new drug candidates. nbinno.com Its derivatives can be functionalized to introduce specific structural features, enabling the synthesis of complex molecules with desired pharmacological activities, such as antibacterial and anti-inflammatory properties. riverlandtrading.comsinoright.net

A primary pharmaceutical application of this compound is in the synthesis of Crotamiton, an active pharmaceutical ingredient used as a scabicidal and antipruritic agent. chemcess.com The synthesis involves the reaction of a this compound derivative, crotonyl chloride, with N-ethyl-2-methylaniline (also known as N-ethyl-o-toluidine). wikipedia.orgguidechem.com Crotamiton is formally the result of the condensation of this compound with N-ethyl-2-methylaniline. taylorandfrancis.com

Reactant 1Reactant 2ProductApplication of Product
Crotonyl chlorideN-ethyl-2-methylanilineCrotamitonScabicide, Antipruritic chemcess.comwikipedia.orgguidechem.com

Beyond its role as a synthetic intermediate, this compound and its polymers have applications in drug formulation and delivery. Crotamiton itself also functions as a solubilizer and may be included in topical formulations of NSAIDs, antimycotics, and corticosteroids. taylorandfrancis.com Furthermore, polymers derived from this compound are explored for medical applications due to their biocompatibility and degradability. sinoright.net These polymers can be used to create medical dressings and specialized coatings for implantable materials, showcasing the compound's versatility in advanced healthcare applications. sinoright.net Copolymers of this compound and vinyl acetate (B1210297), when neutralized, become flexible and are used in personal care formulations. taylorandfrancis.com

Agrochemicals (e.g., Fungicides, Herbicides)

This compound serves as a precursor and intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. nih.govnih.govchemcess.com Its reactive nature makes it a useful building block for creating more complex molecules designed for crop protection. riverlandtrading.comnbinno.com The ability to use this compound as a monomer for polymer compounds also extends to its use in binders for agrochemicals, helping to control the release and application of these products. chemcess.comgoogle.com

Flocculants and Binders

Copolymers of this compound have significant applications as flocculants and binders across multiple industries. chemcess.com These copolymers are effective in processes that require the aggregation of suspended solids. For instance, they are used as flocculants in water treatment processes. acs.org They also function as binders, which are materials that provide cohesion to a mixture. This property is utilized in the manufacturing of ceramics, explosives, and as additives in drilling fluids. chemcess.com

Application AreaFunction of this compound Copolymer
Water TreatmentFlocculant chemcess.comacs.org
ExplosivesBinder chemcess.com
CeramicsBinder chemcess.com
AgrochemicalsBinder chemcess.com
Drilling FluidsAdditive/Binder chemcess.com

Metal Surface Etching and Electrochemical Deposition

The free acid form of this compound is utilized in applications involving metal surface treatments. chemcess.com One such application is metal surface etching, a process used to remove impurities, scale, or oxides and to create a specific surface finish. chemcess.comgoogle.com In this process, an acidic solution chemically removes layers from a metal surface. doublestonesteel.comaion-kk.co.jp Acids like this compound can be used to dissolve imperfections and prepare metal surfaces, such as aluminum, for subsequent treatments like anodizing. google.com

This compound also finds use in electrochemical deposition. chemcess.com This process involves depositing a material coating onto a conductive surface using an electric current. The pH of the solution is a critical factor, and acids are used to maintain the desired conditions. In the electrochemical deposition of chitosan, for example, an acidic environment is necessary to dissolve the polymer before it is deposited at the cathode where a localized high pH is generated. mdpi.comresearchgate.net

PVC Heat Stabilization

Polyvinyl chloride (PVC) is a widely used polymer that is thermally unstable at processing temperatures, leading to degradation and the release of hydrogen chloride (HCl). specialchem.com Heat stabilizers are essential additives that prevent this degradation. specialchem.comgoldstab.com this compound derivatives, specifically aminocrotonates, are used as organic-based heat stabilizers for PVC. goldstab.com These stabilizers work by neutralizing the released HCl, replacing weakened carbon-chlorine bonds in the PVC structure, and preventing oxidation. specialchem.comgoldstab.com Organic stabilizers are considered more environmentally friendly alternatives to traditional heavy-metal-based stabilizers like those containing lead or cadmium. xikuichem.comresearchgate.net

Flavor and Fragrance Industry

This compound and its derivatives, particularly esters, are utilized as intermediates and components in the formulation of flavors and fragrances. While this compound itself has a pungent odor, its esters, known as crotonates, can possess pleasant and commercially valuable aroma profiles. These compounds contribute to the sensory experience of a wide range of consumer products.

The primary application in this sector is the synthesis of fragrance compounds. ci.guide The esterification of this compound with various alcohols yields crotonates with distinct scent characteristics, often described as fruity and sweet. google.com For example, ethyl crotonate is noted for its sweet, fruity aroma, reminiscent of caramel (B1170704) and rum with nuances of apricot and apple. clri.org These esters are incorporated into fragrance compositions for fine perfumes, personal care products, and household goods to impart specific olfactory notes. google.comsltc.org

In the flavor industry, this compound is recognized as a flavoring agent. google.com Its derivatives can be used to enhance or impart specific taste profiles in food and beverage products. mdedge.comacs.org The versatility of this compound as a precursor allows for the creation of a spectrum of aroma chemicals. ci.guide

Examples of this compound Esters in the Fragrance Industry
Crotonate EsterCAS NumberReported Aroma Profile
Ethyl Crotonate623-70-1Sweet, fruity, rum-like, with notes of caramel, apricot, and apple. clri.org
Hexyl Crotonate19089-92-0Sweet, fruity, and green odor profile. smolecule.com
But-2-enoic acid 1,2-dimethyl-butyl esterNot specifiedStrong and complex notes with a unique fruity and sweet combination. google.com

Leather Industry Applications

In the leather industry, this compound derivatives are primarily used in the finishing stages of production rather than in the initial tanning process itself. The application of these chemicals helps to improve the final properties of the leather, such as its appearance, durability, and feel.

Copolymers of this compound, particularly those with vinyl acetate (VA/Crotonates copolymer), are employed as finishes for textiles and leather. wacker.com These copolymers can be formulated into inks used for marking leather, with the advantage that these marks can be easily removed with a slightly alkaline aqueous solution. wacker.com In leather finishing, binders are used to adhere pigments and other surface coatings to the leather. Acrylic copolymers, which share a similar chemical basis with this compound derivatives, are used as binders to form a soft, adherent, and stretchy film on the leather surface, enhancing properties like scuff resistance. clri.org The use of such polymeric agents is intended to refine the leather and increase its strength. skintypesolutions.com

Fatty alcohol esters of this compound have also been noted for their employment in the leather industry. cosmeticsinfo.org During the fatliquoring stage, emulsified oils are added to lubricate the leather fibers, which improves softness and flexibility. crodaindustrialspecialties.com While the specific role of this compound esters in this process is not extensively detailed, esters are a fundamental component of fatliquoring formulations.

Research in Cosmetics and Personal Care Products

This compound and its polymers are established ingredients in the cosmetics and personal care sector, valued for their utility in a variety of product formulations. mdedge.comnih.gov The primary use of this compound in this industry is as a monomer for the synthesis of copolymers, which act as versatile functional ingredients. clri.orgwikipedia.org

Skin-conditioning Agents

Copolymers derived from this compound are recognized for their function as skin-conditioning agents, primarily through their film-forming capabilities. The most notable of these is the VA/Crotonates copolymer, a polymer of vinyl acetate and this compound. cosmeticsinfo.orgnih.gov

When applied to the skin, this copolymer dries to form a thin, continuous film on the surface. cosmeticsinfo.orgcosmileeurope.eu This film provides several benefits that fall under the category of skin conditioning:

Protective Barrier: The film can act as a protective barrier against environmental stressors. deascal.com

Moisture Retention: By forming a coating, it can help to lock in moisture, reducing transepidermal water loss (TEWL) and keeping the skin hydrated. deascal.com

Improved Texture: The film can impart a smoother feel to the skin.

The properties of these copolymers can be modified by altering the degree of neutralization, allowing formulators to tailor their performance for specific applications. ci.guide This versatility makes them useful in a range of skincare preparations. cir-safety.org

Functional Properties of VA/Crotonates Copolymer in Personal Care
PropertyMechanism of ActionBenefit in Cosmetic Formulations
Film FormingDries to form a continuous, thin coating on the skin or hair. cosmeticsinfo.orgcosmileeurope.euCreates a protective layer, helps retain moisture, and provides a smooth feel. deascal.com
BindingEnsures the cohesion of powdered product ingredients. cosmileeurope.euUsed in pressed powders and other solid cosmetics to hold them together.
Hair FixingInhibits the hair's ability to absorb moisture, helping it hold its style. cosmeticsinfo.orgProvides hold and humidity resistance in hair sprays and styling products. ci.guide

Anti-aging and Skin-brightening Properties

Direct anti-aging or skin-brightening effects of this compound itself, such as inhibiting the enzyme tyrosinase or directly stimulating collagen synthesis, are not well-documented in scientific literature. nih.govnih.govresearchgate.net The primary mechanism for skin brightening often involves the inhibition of tyrosinase, an enzyme crucial for melanin (B1238610) production, a function attributed to compounds like kojic acid, azelaic acid, and hydroquinone. skintypesolutions.comnih.gov

However, this compound plays a significant, albeit indirect, role in anti-aging skincare through its use as a precursor in the chemical synthesis of Vitamin A (retinol) and its derivatives (retinoids). clri.org Retinol (B82714) is a cornerstone of anti-aging cosmetics, with extensive research supporting its efficacy. researchgate.net

The anti-aging mechanisms of retinol, a compound whose synthesis pathway can involve this compound, include:

Collagen Synthesis: Retinoids are known to stimulate fibroblasts, leading to increased production of collagen and elastin. nih.gov This helps to improve skin firmness and elasticity, reducing the appearance of fine lines and wrinkles. mdpi.com

Inhibition of Collagen Degradation: Retinoids can protect existing collagen from degradation by inhibiting matrix metalloproteinases (MMPs), enzymes that break down the extracellular matrix. nih.gov

Epidermal Thickening: Topical application of retinol can induce epidermal thickening, strengthening the skin's barrier function. nih.gov

Therefore, while this compound is not applied topically for direct anti-aging benefits, its role as a building block for one of the most effective anti-aging ingredients is a critical contribution to the cosmetics industry. acs.orgclri.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying crotonic acid in complex biological or chemical mixtures?

  • Methodological Answer : Gas chromatography (GC) coupled with derivatization using metaphosphoric acid is a validated approach for separating and quantifying this compound in fermentation broths or degradation studies. Key steps include:

  • Derivatization: Mix samples with a this compound/metaphosphoric acid solution to stabilize volatile compounds .
  • Centrifugation and filtration: Remove particulates using 0.22-μm membranes to prevent column contamination.
  • Instrument calibration: Use internal standards (e.g., 3-hydroxybutyrate) to account for matrix effects.
  • Validation: Ensure linearity, recovery rates, and limit of detection (LOD) are reported for reproducibility .

Q. How can researchers design experiments to safely handle this compound given its corrosive properties?

  • Methodological Answer : Implement safety protocols aligned with OSHA and institutional guidelines:

  • Containment : Use fume hoods for handling powdered this compound to avoid inhalation exposure .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.
  • Storage : Store in airtight containers at ≤25°C, segregated from oxidizing agents (e.g., peroxides) and strong bases to prevent exothermic reactions .
  • Waste management : Neutralize waste with sodium bicarbonate before disposal to reduce corrosivity .

Advanced Research Questions

Q. What mechanistic insights explain the generation of this compound during thermal degradation of polyhydroxyalkanoates (PHAs)?

  • Methodological Answer : this compound forms via β-elimination reactions in poly-3-hydroxybutyrate (P3HB) backbones at elevated temperatures (>160°C). To study this:

  • Controlled degradation : Use thermogravimetric analysis (TGA) coupled with GC-MS to monitor this compound release kinetics .
  • Kinetic modeling : Apply Arrhenius equations to quantify activation energy and reaction rates.
  • Validation : Compare experimental data with DFT simulations of bond cleavage pathways .

Q. How should researchers address contradictions in data when this compound concentrations deviate from theoretical predictions in degradation studies?

  • Methodological Answer :

  • Error source analysis : Check for side reactions (e.g., esterification) or incomplete β-elimination using NMR or FTIR .
  • Matrix effects : Quantify interfering compounds (e.g., residual solvents) via spike-and-recovery experiments.
  • Statistical reconciliation : Use multivariate regression to identify variables (e.g., temperature, pH) influencing discrepancies .

Q. What strategies ensure reproducibility when synthesizing this compound derivatives for polymer research?

  • Methodological Answer :

  • Synthetic protocols : Report molar ratios, catalyst purity (e.g., sulfuric acid vs. enzymatic catalysts), and reaction time/temperature profiles .
  • Characterization : Include ¹H/¹³C NMR, HPLC purity data, and melting points for all derivatives.
  • Data transparency : Provide raw chromatograms and spectral data in supplementary materials .

Q. How can this compound’s reactivity be leveraged to design novel copolymers with tailored thermal properties?

  • Methodological Answer :

  • Copolymer design : Use this compound as a comonomer in radical polymerization with styrene or acrylates. Optimize initiator (e.g., AIBN) concentrations and reaction solvents .
  • Thermal analysis : Employ differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and thermal stability.
  • Structure-property links : Correlate monomer sequence (via MALDI-TOF) with mechanical performance .

Q. What methodologies resolve challenges in detecting trace this compound in environmental samples?

  • Methodological Answer :

  • Pre-concentration : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from aqueous matrices .
  • Sensitivity enhancement : Derivatize with p-bromophenacyl bromide for UV detection at 254 nm in HPLC.
  • Cross-validation : Confirm results with LC-MS/MS in multiple reaction monitoring (MRM) mode .

Methodological Best Practices

  • Literature review : Utilize Google Scholar to prioritize high-impact studies by citation count and relevance to PHA degradation or organic synthesis .
  • Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details, ensuring reproducibility .
  • Ethical design : Adopt mixed-methods approaches (qualitative + quantitative) to address mechanistic and applied research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.